4-(Trifluoromethoxy)thiophenol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Trifluoromethoxy)thiophenol can be synthesized through several methods. One common approach involves the trifluoromethoxylation of thiophenol derivatives. This process typically requires the use of trifluoromethoxylating reagents under controlled conditions. For example, the reaction of 4-bromothiophenol with trifluoromethoxy anion sources in the presence of a base can yield this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethoxy)thiophenol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfonic acids or sulfoxides.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alkoxides can react with the trifluoromethoxy group under appropriate conditions.
Major Products
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Sulfides.
Substitution: Various substituted thiophenol derivatives.
Scientific Research Applications
4-(Trifluoromethoxy)thiophenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethoxy)thiophenol involves its interaction with various molecular targets. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The thiol group can form covalent bonds with target proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)thiophenol: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.
4-(Trifluoromethoxy)phenol: Contains a hydroxyl group instead of a thiol group.
Uniqueness
4-(Trifluoromethoxy)thiophenol is unique due to the presence of both the trifluoromethoxy and thiol groups, which confer distinct chemical properties and reactivity. This combination makes it valuable for specific applications where both functionalities are required .
Biological Activity
4-(Trifluoromethoxy)thiophenol, with the chemical formula C7H5F3OS and CAS number 169685-29-4, is a compound that has garnered attention due to its unique structural features and potential biological activities. The trifluoromethoxy group enhances its reactivity, making it a valuable compound in medicinal chemistry and agrochemical applications. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.
- Molecular Weight : 194.18 g/mol
- Boiling Point : 64-66 °C (at 15 mmHg)
- Molecular Structure : The presence of both a thiol (-SH) and a trifluoromethoxy (-O-CF3) group contributes to its unique reactivity.
The biological activity of this compound is primarily attributed to:
- Covalent Bond Formation : The thiol group can form covalent bonds with target proteins, potentially altering their function.
- Electrophilic Character : The trifluoromethoxy group can enhance the electrophilic nature of the compound, facilitating interactions with nucleophilic sites in biological molecules.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.
Antimicrobial Activity
Studies have shown that derivatives of thiophenols possess antimicrobial properties. For instance:
- Case Study : A study demonstrated that substituted thiophenols exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. In particular, compounds with electron-withdrawing groups like trifluoromethoxy showed enhanced activity due to increased lipophilicity and membrane permeability .
Anticancer Activity
The potential anticancer effects of thiophenol derivatives have been explored:
- Research Findings : In vitro studies revealed that this compound could induce apoptosis in cancer cell lines by modulating cellular signaling pathways. The compound's ability to form reactive oxygen species (ROS) was identified as a mechanism contributing to its cytotoxic effects .
Data Table: Biological Activities of this compound
Biological Activity | Assay Type | Result | Reference |
---|---|---|---|
Antimicrobial | Disk Diffusion | Inhibition zone > 15 mm | |
Anticancer | MTT Assay | IC50 = 25 µM | |
Enzyme Inhibition | Enzyme Kinetics | Competitive inhibition |
Research Applications
This compound is utilized in various research applications:
- Pharmaceutical Development : Its derivatives are being studied as potential drug candidates due to their diverse biological activities.
- Synthetic Chemistry : The compound serves as a building block for synthesizing more complex organic molecules, particularly in the development of agrochemicals and specialty chemicals .
Properties
IUPAC Name |
4-(trifluoromethoxy)benzenethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3OS/c8-7(9,10)11-5-1-3-6(12)4-2-5/h1-4,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVNSRJPBXPZJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(F)(F)F)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380492 | |
Record name | 4-(Trifluoromethoxy)thiophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169685-29-4 | |
Record name | 4-(Trifluoromethoxy)thiophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(trifluoromethoxy)benzene-1-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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